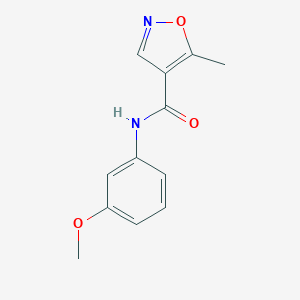
2-Naphthyl 2,6-dichloro-5-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a derivative of nicotinic acid and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one limitation of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of new metal complexes using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its potential as an antitumor agent. Finally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has shown great potential in scientific research. Its unique properties make it an attractive compound for researchers in a variety of fields. Further research is needed to fully understand the potential applications of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its mechanism of action.
Synthesemethoden
The synthesis of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoronicotinic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively used in scientific research due to its unique properties. It has been shown to have antitumor activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand in the synthesis of various metal complexes.
Eigenschaften
Produktname |
2-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Molekularformel |
C16H8Cl2FNO2 |
Molekulargewicht |
336.1 g/mol |
IUPAC-Name |
naphthalen-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-12(8-13(19)15(18)20-14)16(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI-Schlüssel |
XATCDTCDMYNHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)